molecular formula C20H15F2N5O2S B11261187 N1-(4-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(4-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11261187
M. Wt: 427.4 g/mol
InChI Key: PCAXTRLKBHQCGT-UHFFFAOYSA-N
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Description

N’-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of N’-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves multiple steps. One common method includes the reaction of 4-fluorophenylthiourea with 2-fluorophenacyl bromide under reflux conditions in ethanol . This reaction forms the triazolothiadiazine core, which is then further reacted with ethylenediamine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to increase yield and purity.

Chemical Reactions Analysis

N’-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form various heterocyclic structures.

Scientific Research Applications

N’-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with various molecular targets and pathways. The triazolothiadiazine core can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit carbonic anhydrase, cholinesterase, and other enzymes, resulting in antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to N’-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE include other triazolothiadiazine derivatives, such as:

The uniqueness of N’-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE lies in its specific combination of triazole and thiadiazine rings, which confer a distinct set of pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C20H15F2N5O2S

Molecular Weight

427.4 g/mol

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide

InChI

InChI=1S/C20H15F2N5O2S/c21-12-5-7-13(8-6-12)24-19(29)18(28)23-10-9-14-11-30-20-25-17(26-27(14)20)15-3-1-2-4-16(15)22/h1-8,11H,9-10H2,(H,23,28)(H,24,29)

InChI Key

PCAXTRLKBHQCGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F)F

Origin of Product

United States

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